N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O3/c1-12-6-8-19-17(10-12)27-21(29)15-11-13(7-9-18(15)30-19)26-20(28)14-4-2-3-5-16(14)22(23,24)25/h2-11H,1H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAPULLPHYOJEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Oxidation to Form the Ketone:
Attachment of the Trifluoromethylbenzamide Moiety: This step involves the coupling of the dibenzo[b,f][1,4]oxazepine core with 2-(trifluoromethyl)benzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the oxazepine ring.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or further oxidized products.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as halogens, nitro groups, etc.
Scientific Research Applications
Receptor Modulation : This compound may act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system. Its potential to influence receptor activity could lead to therapeutic applications in neuropsychiatric disorders.
Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes crucial in metabolic pathways. This inhibition could have implications for treating metabolic disorders or diseases where enzyme activity is dysregulated.
Antioxidant Activity : The compound has shown promise in exhibiting antioxidant properties, which could protect cells from oxidative stress and related damage.
Case Study 1: Antidepressant Activity
A study conducted on animal models demonstrated that N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide exhibited significant antidepressant-like effects. Behavioral tests such as the forced swim test and the tail suspension test indicated that the compound's efficacy was comparable to standard antidepressants like fluoxetine. This suggests its potential as a novel treatment for depression.
Case Study 2: Anti-inflammatory Properties
In vitro studies indicated that this compound could reduce the production of pro-inflammatory cytokines in activated macrophages. This anti-inflammatory effect suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or other chronic inflammatory conditions.
Toxicity and Safety Profile
Toxicological assessments have shown that this compound has a relatively low toxicity profile at therapeutic doses. However, further studies are necessary to establish a comprehensive safety profile and determine any long-term effects associated with its use.
Mechanism of Action
The mechanism of action of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group could enhance its binding affinity and specificity, while the oxazepine core might facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Oxazepine vs. Thiazepine Core Modifications
The substitution of oxygen (oxazepine) with sulfur (thiazepine) in the central heterocycle alters physicochemical and pharmacological properties. Examples include:
Key Observations :
Substituent Position and Electronic Effects
The position of the trifluoromethyl group on the benzamide moiety significantly influences activity:
Key Observations :
Variations in Aromatic Substituents
Substituents on the benzamide or acetamide moieties modulate solubility and target engagement:
Q & A
Q. How should researchers address discrepancies in bioactivity data across different cell lines or assay formats?
- Methodology : Standardize assay conditions (e.g., cell passage number, serum concentration). Use orthogonal assays (e.g., fluorescence polarization vs. ELISA) to confirm target engagement. Apply multivariate analysis to identify confounding variables (e.g., efflux pump expression). Validate findings in primary cell models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
